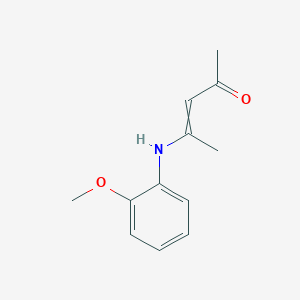

4-(2-Methoxyanilino)pent-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67484-04-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(2-methoxyanilino)pent-3-en-2-one |

InChI |

InChI=1S/C12H15NO2/c1-9(8-10(2)14)13-11-6-4-5-7-12(11)15-3/h4-8,13H,1-3H3 |

InChI Key |

MLIZMSOQKFNZNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)NC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 2 Methoxyanilino Pent 3 En 2 One

Preparation Routes from β-Diketones and Amines

The most direct and widely employed method for the synthesis of 4-(2-Methoxyanilino)pent-3-en-2-one is the condensation reaction between a β-diketone, specifically acetylacetone (B45752) (pentane-2,4-dione), and 2-methoxyaniline. This reaction is a classic example of enaminone formation, where the nucleophilic amine attacks one of the carbonyl groups of the diketone, leading to a molecule with a conjugated enamine and ketone system.

The general reaction can be performed under various conditions, often involving the removal of water to drive the equilibrium towards the product. nih.gov A typical laboratory procedure involves refluxing a solution of acetylacetone and the corresponding aniline (B41778) in a suitable solvent, sometimes with a Dean-Stark apparatus to trap the water that is formed. nih.gov The choice of solvent can influence the reaction, with alcohols like methanol (B129727) often proving to be effective. researchgate.net

Catalyst Systems in Enaminone Synthesis

The efficiency of the condensation reaction to form β-enaminones can be significantly enhanced by the use of catalysts. A diverse range of catalysts has been reported for the synthesis of this class of compounds, often enabling milder reaction conditions, shorter reaction times, and higher yields. These catalysts can be broadly categorized as follows:

Acid Catalysts : Protic acids are frequently used to activate the carbonyl group of the β-diketone, making it more susceptible to nucleophilic attack by the amine. Formic acid has been demonstrated to be a low-cost, mild, and highly efficient catalyst for the synthesis of β-enaminones, affording near-quantitative yields in short reaction times when methanol is used as the solvent. researchgate.net

Lewis Acid Catalysts : A variety of Lewis acids have been found to be effective. These include metal salts such as cobalt(II) chloride, lanthanum(III) chloride heptahydrate, and scandium(III) triflate. csic.es Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been reported as an efficient catalyst for the reaction between β-dicarbonyl compounds and primary amines at room temperature. nih.gov

Metal-Based Catalysts : Ferric(III) ammonium nitrate has been used as a catalyst for the synthesis of β-enaminones under solvent-free conditions at room temperature. csic.es

Green and Heterogeneous Catalysts : In a move towards more environmentally benign synthesis, water extract of onion has been explored as a green catalyst. researchgate.net Additionally, mechanochemical grinding in the presence of KHSO₄ and SiO₂ provides a solvent-free method for the amination of 1,3-dicarbonyl compounds. nih.gov

The following table summarizes various catalyst systems used for the synthesis of β-enaminones, which are applicable to the preparation of this compound.

| Catalyst System | Reactants | Solvent | Key Advantages |

| Formic Acid | β-Diketones, Anilines | Methanol | Low-cost, mild, efficient, short reaction times. researchgate.net |

| Cobalt(II) chloride | 1,3-Dicarbonyls, Amines | Solvent-free | Simple procedure, high yields at room temperature. csic.es |

| Lanthanum trichloride | β-Keto carbonyls, Amines | Methylene dichloride | Rapid reaction at room temperature, high yields. csic.es |

| Ceric ammonium nitrate | β-Dicarbonyls, Amines | Not specified | Good to excellent yields at room temperature. nih.gov |

| Ferric (III) ammonium nitrate | 1,3-Dicarbonyls, Amines | Solvent-free | Good to excellent yields at room temperature. csic.es |

| Microwave irradiation | β-Diketones, Amines | Solvent-free | Rapid reaction, high yields. |

Mechanistic Investigations of Formation Reactions

The formation of this compound from acetylacetone and 2-methoxyaniline follows a well-established mechanism for enamine formation, which can be catalyzed by acid. nih.gov The mechanism can be described in the following steps:

Protonation of the Carbonyl Group : In the presence of an acid catalyst, one of the carbonyl oxygen atoms of acetylacetone is protonated. This protonation increases the electrophilicity of the carbonyl carbon. nih.gov

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, known as a carbinolamine.

Proton Transfer : A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, making it a better leaving group (water).

Dehydration : The lone pair of electrons on the nitrogen atom helps to expel a molecule of water, forming a resonance-stabilized iminium ion.

Deprotonation : A base (which can be the solvent or another amine molecule) removes a proton from the α-carbon, leading to the formation of the stable, conjugated enaminone product.

Real-time monitoring of the reaction between aniline and a β-dicarbonyl compound using techniques like extractive electrospray ionization-tandem mass spectrometry has provided experimental evidence for this pathway, allowing for the detection of key intermediates. nih.gov

Regioselective Synthesis and Isomer Control

When an unsymmetrical β-diketone is used, the potential for the formation of regioisomers arises. However, in the case of this compound, the starting β-diketone, acetylacetone, is symmetrical, so regioselectivity with respect to the dicarbonyl component is not a concern.

The primary issue of isomerism in this context relates to the geometry of the carbon-carbon double bond, leading to the possibility of E and Z isomers. For β-enaminones derived from primary amines, the Z-isomer is generally favored due to the formation of a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. csic.es This hydrogen bond creates a stable six-membered pseudo-ring.

The equilibrium between the E and Z isomers can be influenced by several factors, including:

Solvent Polarity : The polarity of the solvent can affect the stability of the different isomers.

Temperature : The position of the equilibrium can be temperature-dependent.

Steric Hindrance : The steric bulk of the substituents on both the amine and the diketone can influence the preferred isomer.

In the case of this compound, the presence of the methoxy (B1213986) group at the ortho position of the aniline ring may introduce some steric influence that could affect the planarity of the molecule and the equilibrium between isomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for the characterization and quantification of the isomeric forms in solution. csic.esmdpi.com

Advanced Structural Elucidation and Tautomerism Studies of 4 2 Methoxyanilino Pent 3 En 2 One

Spectroscopic Analysis for Conformational and Tautomeric Equilibrium Determination

Spectroscopic methods are invaluable for probing the intricate structural details of 4-(2-methoxyanilino)pent-3-en-2-one in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information on the predominant tautomeric forms and their conformational arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopic Insights into Enamine-Iminone Tautomerism

NMR spectroscopy is a powerful tool for the detailed investigation of the tautomeric equilibrium between the enamine (keto-amine) and iminone (enol-imine) forms of this compound. In solution, the compound predominantly exists as the enamine tautomer, which is stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom.

The 1H NMR spectrum in a solvent like deuterochloroform (CDCl3) would be expected to show a characteristic downfield signal for the N-H proton, typically in the range of δ 12.0-12.5 ppm, indicating its involvement in a strong hydrogen bond. The vinyl proton (=CH) would likely appear as a singlet around δ 5.0-5.5 ppm. The methyl groups attached to the carbonyl and the imine carbon would exhibit distinct singlets. The protons of the 2-methoxyphenyl group would present as a set of multiplets in the aromatic region of the spectrum. The presence of a single set of resonances for the enamine form suggests that any equilibrium with the iminone form is either very slow on the NMR timescale or the iminone form is present in a very low concentration.

13C NMR spectroscopy would further corroborate the dominance of the enamine tautomer. Key signals would include those for the carbonyl carbon (C=O) typically around δ 190-200 ppm and the two olefinic carbons. The carbon atom attached to the nitrogen (C-N) would resonate at a chemical shift indicative of an enamine structure.

| Proton (1H) | Expected Chemical Shift (δ ppm) in CDCl3 | Multiplicity |

| N-H | 12.0 - 12.5 | Singlet (broad) |

| =CH | 5.0 - 5.5 | Singlet |

| OCH3 | 3.8 - 4.0 | Singlet |

| CH3 (acetyl) | 2.0 - 2.3 | Singlet |

| CH3 (vinyl) | 1.9 - 2.2 | Singlet |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| Carbon (13C) | Expected Chemical Shift (δ ppm) in CDCl3 |

| C=O | 190 - 200 |

| C-N | 160 - 165 |

| =CH | 95 - 100 |

| OCH3 | 55 - 60 |

| CH3 (acetyl) | 28 - 32 |

| CH3 (vinyl) | 18 - 22 |

| Aromatic Carbons | 110 - 150 |

Note: The data in the tables are expected values based on the analysis of similar compounds and general principles of NMR spectroscopy, as specific experimental data for this compound is not widely reported in publicly accessible literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Assignment

IR and UV-Vis spectroscopy offer further evidence for the structural assignment of this compound.

In the IR spectrum, the presence of a strong absorption band in the region of 1600-1620 cm-1 is characteristic of a conjugated carbonyl group (C=O) involved in an intramolecular hydrogen bond. The N-H stretching vibration is often observed as a broad band in the range of 3200-3400 cm-1. The C=C stretching vibration of the enamine backbone typically appears around 1550-1580 cm-1. The absence of a strong O-H stretching band (around 3500-3600 cm-1) and a C=N stretching band (around 1650 cm-1) would further support the predominance of the enamine tautomer over the iminone form.

UV-Vis spectroscopy reveals the electronic transitions within the molecule. For β-enaminones like this compound, one would expect to observe intense absorption bands in the UV-Vis region, typically between 300 and 350 nm. These absorptions are attributed to π-π* transitions within the extended conjugated system. The position and intensity of these bands can be sensitive to the solvent environment, providing additional insights into the electronic structure of the molecule.

| Spectroscopic Technique | Expected Absorption Bands | Assignment |

| IR (cm-1) | 3200 - 3400 (broad) | N-H stretch |

| IR (cm-1) | 1600 - 1620 | C=O stretch (conjugated, H-bonded) |

| IR (cm-1) | 1550 - 1580 | C=C stretch |

| UV-Vis (nm) | 300 - 350 | π-π* transition |

Note: The data presented are characteristic ranges for similar β-enaminone systems.

Mass Spectrometry for Structural Confirmation and Isotopic Labeling Studies

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound. Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+. For this compound (C12H15NO2), the expected monoisotopic mass is 205.1103 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. Expected fragmentation pathways might include the loss of the acetyl group, the methoxy (B1213986) group, or cleavage of the bond between the aniline (B41778) nitrogen and the pentenone moiety.

Isotopic labeling studies, for instance, by replacing the N-H proton with deuterium, could be used in conjunction with mass spectrometry to confirm the presence of the labile proton and to study proton transfer processes. The resulting mass shift in the molecular ion peak would provide direct evidence for the enamine structure.

X-ray Crystallography for Solid-State Structural Determination

While solution-state studies are vital, X-ray crystallography provides the definitive solid-state structure of a molecule. For a compound like this compound, a single-crystal X-ray diffraction study would be expected to confirm the enamine tautomer as the stable form in the crystalline state.

Based on studies of analogous compounds, such as (Z)-4-(2-hydroxyanilino)pent-3-en-2-one, the crystal structure would likely reveal a nearly planar pent-3-en-2-one (B7821955) backbone. nih.gov A strong intramolecular hydrogen bond between the amine (N-H) and the carbonyl oxygen (O=C) would be a key feature, forming a six-membered pseudo-ring. nih.gov The bond lengths within the N-C=C-C=O fragment would exhibit partial double bond character, indicative of electron delocalization. The dihedral angle between the plane of the pentenone moiety and the 2-methoxyphenyl ring would indicate the degree of twisting in the molecule.

| Crystallographic Parameter | Expected Value/Observation |

| Tautomeric Form | Enamine |

| Intramolecular Hydrogen Bond | N-H···O=C |

| Crystal System | (Not available) |

| Space Group | (Not available) |

| Key Bond Lengths (Å) | C=O: ~1.25, C-N: ~1.33, C=C: ~1.38 |

| Key Bond Angles (°) | N-C-C: ~120, C-C=O: ~120 |

| Dihedral Angle (pentenone/phenyl) | (Not available) |

Computational Approaches to Conformational Landscapes and Tautomeric Stability

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful complement to experimental studies for understanding the structure and stability of this compound. Theoretical calculations can be used to predict the relative energies of the enamine and iminone tautomers, as well as different conformers.

For related β-enaminone systems, computational studies have consistently shown that the enamine tautomer is significantly more stable than the iminone tautomer, often by several kcal/mol. researchgate.net This stability is largely attributed to the resonance-assisted hydrogen bond in the enamine form.

Calculations could also be used to explore the conformational landscape by rotating the single bonds in the molecule, such as the C-N bond and the bond connecting the phenyl ring to the nitrogen. This would allow for the identification of the lowest energy conformer and the energy barriers for interconversion between different conformers. Furthermore, theoretical calculations can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

| Computational Method | Predicted Outcome |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Enamine tautomer is more stable than the iminone tautomer. |

| Potential Energy Surface Scan | Identification of low-energy conformers and rotational barriers. |

| TD-DFT | Prediction of electronic transitions (UV-Vis spectra). |

| GIAO-DFT | Prediction of NMR chemical shifts. |

Reactivity and Derivatization Strategies for 4 2 Methoxyanilino Pent 3 En 2 One

Reactions at the Enaminone Moiety

The enaminone fragment, characterized by a vinylogous amide system, is the most reactive part of the 4-(2-methoxyanilino)pent-3-en-2-one molecule. This functional group possesses both nucleophilic and electrophilic centers, making it a versatile partner in a variety of chemical reactions. masterorganicchemistry.comlibretexts.org

Enamines are known to be nucleophilic at the α-carbon due to the electron-donating effect of the nitrogen atom, which increases the electron density of the double bond. youtube.com This nucleophilicity allows for reactions with various electrophiles. For instance, enamines can undergo alkylation with alkyl halides and acylation with acid halides to form new carbon-carbon bonds at the α-position. libretexts.org These reactions typically proceed through an initial attack of the enamine on the electrophile, forming an iminium salt intermediate, which is then hydrolyzed to yield the corresponding α-substituted ketone. masterorganicchemistry.comlibretexts.org

The nitrogen atom of the enaminone can also act as a nucleophile, particularly in reactions with strong electrophiles. Furthermore, the carbonyl group can be targeted by nucleophiles, although this reactivity is somewhat attenuated by the delocalization of the lone pair of electrons from the nitrogen atom.

Transformations Involving the Methoxyphenyl Group

The methoxyphenyl group attached to the nitrogen atom also offers avenues for derivatization, although these transformations are generally less facile than those at the enaminone moiety. The methoxy (B1213986) group (–OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions. wikipedia.org However, the specific position of these substitutions is influenced by the directing effects of both the methoxy group (ortho, para-directing) and the anilino nitrogen.

A key transformation that can be envisaged for the methoxyphenyl group is ether cleavage. The methyl ether can be cleaved to reveal a hydroxyl group by treatment with strong acids such as hydroiodic acid (HI) or boron tribromide (BBr₃). clockss.orgorganic-chemistry.org This reaction would convert this compound into its corresponding 4-(2-hydroxyanilino)pent-3-en-2-one analogue, a compound that has been synthesized and characterized. nih.gov This transformation is significant as it introduces a phenolic hydroxyl group, which can undergo a host of further reactions, including O-alkylation, O-acylation, and various coupling reactions.

Metabolic studies of drug molecules containing methoxy groups on aromatic rings have shown that O-demethylation is a common metabolic pathway, leading to the formation of hydroxy metabolites. nih.gov This biological transformation underscores the potential for chemical manipulation of the methoxy group to generate derivatives with potentially altered biological activities.

Cyclization Reactions and Heterocycle Formation

One of the most important applications of this compound and related enaminones is in the synthesis of heterocyclic compounds. The bifunctional nature of the enaminone moiety allows it to participate in a variety of cyclocondensation reactions to form five- and six-membered rings. nih.gov

Synthesis of Pyrazoles: The reaction of β-dicarbonyl compounds or their enamine derivatives with hydrazines is a classical and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis. nih.govnih.gov In the case of this compound, treatment with hydrazine (B178648) hydrate (B1144303) would be expected to yield 3,5-dimethyl-1H-pyrazole and 2-methoxyaniline. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles.

Synthesis of Quinolines: The Combes quinoline (B57606) synthesis is a classic method for preparing quinolines by the acid-catalyzed reaction of anilines with β-diketones. nih.gov The reaction of 2-methoxyaniline with acetylacetone (B45752) would initially form this compound, which can then undergo an intramolecular cyclization under acidic conditions to afford a substituted quinoline. Specifically, this reaction would be expected to yield 8-methoxy-2,4-dimethylquinoline. The reaction mechanism involves the formation of a Schiff base intermediate, followed by an electrophilic aromatic substitution on the aniline (B41778) ring.

Furthermore, β-anilino α,β-unsaturated ketones are known precursors for the synthesis of quinoline derivatives through various synthetic strategies. nih.gov These methods often involve intramolecular cyclization promoted by different reagents and conditions.

Synthesis of Novel Derivatives and Analogues of this compound

The inherent reactivity of this compound allows for the synthesis of a diverse range of novel derivatives and analogues. These synthetic efforts are often driven by the search for new compounds with specific biological or material properties.

The synthesis of analogues can be achieved by varying the starting materials. For instance, using different substituted anilines in the initial condensation with acetylacetone can lead to a wide variety of 4-(substituted-anilino)pent-3-en-2-ones. For example, the synthesis of 4-[(4-methylphenyl)amino]pent-3-en-2-one has been reported. nih.gov Similarly, using different β-diketones can introduce further structural diversity into the enaminone backbone.

The derivatization of the parent molecule can also lead to novel compounds. As mentioned earlier, reactions at the enaminone moiety can introduce new functional groups. For example, azo-coupling reactions of enaminones with diazonium salts have been reported to yield azoenamine derivatives, such as 4-(4-methoxyphenylamino)-3-phenylazo-3-penten-2-one. nih.gov

Coordination Chemistry of 4 2 Methoxyanilino Pent 3 En 2 One As a Ligand Precursor

Formation of Metal Complexes with 4-(2-Methoxyanilino)pent-3-en-2-one Derivatives

The formation of metal complexes from this compound typically involves a two-step process. First, the enaminone is converted into a more complex Schiff base ligand. This is followed by the reaction of the Schiff base with a metal salt to yield the final coordination compound.

Schiff base ligands are synthesized through a condensation reaction between a primary amine and a carbonyl compound. In the context of this compound, this enaminone can be hydrolyzed to generate a β-diketone, which then reacts with a primary amine. More commonly, derivatives are prepared where the pent-3-en-2-one (B7821955) backbone is reacted with diamines to form multidentate Schiff base ligands.

The general synthesis involves refluxing the carbonyl-containing precursor with a primary amine, often in a 1:1 or 1:2 molar ratio, in a suitable solvent such as ethanol or methanol (B129727). chemijournal.com The reaction is often catalyzed by the addition of a few drops of acid. The resulting Schiff base ligand can then be isolated upon cooling and filtration.

A representative reaction is the condensation of a β-diketone with a diamine, such as ethylenediamine, to form a tetradentate N₂O₂ Schiff base ligand. These ligands are particularly important in coordination chemistry due to their ability to form stable complexes with a variety of metal ions.

Table 1: General Conditions for Schiff Base Synthesis

| Reactants | Solvent | Catalyst | Reaction Condition |

| Carbonyl Compound & Primary Amine | Ethanol/Methanol | Acetic Acid/p-Toluenesulfonic acid | Reflux |

Schiff base ligands derived from β-diketones and amines are versatile chelating agents that can coordinate to metal ions in various ways. The most common coordination mode for tetradentate Schiff bases derived from diamines is through the two imine nitrogen atoms and two deprotonated enolic oxygen atoms, creating an N₂O₂ donor set.

The coordination of these ligands to metal ions results in the formation of stable chelate rings, typically five- or six-membered. The geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of the Schiff base ligand, and the presence of any ancillary ligands.

Common geometries observed for metal-Schiff base complexes include:

Octahedral: This is a common geometry for many transition metal ions, particularly those that favor a coordination number of six. In the case of tetradentate Schiff base ligands, the remaining two coordination sites are typically occupied by solvent molecules or other monodentate ligands.

Square Planar: This geometry is frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). The tetradentate Schiff base ligand wraps around the metal ion in a planar fashion.

Tetrahedral: This geometry is less common for tetradentate Schiff base complexes but can be observed for some metal ions, particularly those with a d¹⁰ configuration like Zn(II).

Infrared spectroscopy is a key technique used to determine the coordination mode of the Schiff base ligand. A shift in the C=N (azomethine) stretching frequency to a lower wavenumber upon complexation is indicative of coordination through the imine nitrogen. ijpbs.com Similarly, the disappearance of the O-H stretching vibration and changes in the C-O stretching frequency suggest coordination of the deprotonated enolic oxygen.

Table 2: Common Geometries of Metal-Schiff Base Complexes

| Metal Ion | Typical Geometry | Coordination Number |

| Co(II), Ni(II), Cu(II) | Octahedral, Square Planar | 6, 4 |

| Fe(III), Cr(III) | Octahedral | 6 |

| Zn(II), Cd(II) | Tetrahedral | 4 |

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. It is an extension of crystal field theory and molecular orbital theory. capes.gov.br LFT considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. These interactions lead to the splitting of the d-orbitals into different energy levels.

In an octahedral complex, the five d-orbitals split into two sets: a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). The energy difference between these two sets is denoted as Δo (the octahedral splitting parameter). In a tetrahedral complex, the splitting is inverted, with the e set being lower in energy than the t₂ set, and the energy separation is smaller (Δt ≈ 4/9 Δo).

The magnitude of Δ depends on the metal ion, its oxidation state, and the nature of the ligands. The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. Ligands that cause a large splitting are called strong-field ligands, while those that cause a small splitting are weak-field ligands.

The electronic spectrum of a transition metal complex provides valuable information about its electronic structure. The absorption of light in the UV-visible region corresponds to the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital (a d-d transition). The energy of these transitions is related to the magnitude of the d-orbital splitting.

For example, a d¹ complex in an octahedral field is expected to show one absorption band corresponding to the t₂g¹ → eg¹ transition. The energy of this transition is equal to Δo. For complexes with more than one d-electron, the electronic spectra can be more complex due to electron-electron repulsion.

Magnetic Properties of Transition Metal Complexes Derived from the Compound

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the metal d-orbitals. Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field.

The magnetic moment of a complex can be measured experimentally using a Gouy balance or a SQUID magnetometer. The spin-only magnetic moment (μs.o.) can be calculated using the following formula:

μs.o. = √n(n+2) B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magneton.

For a given d-electron configuration, the number of unpaired electrons can depend on the magnitude of the d-orbital splitting (Δ) and the pairing energy (P), which is the energy required to place two electrons in the same orbital.

High-spin complexes: Occur when Δ is small (weak-field ligands). In this case, it is energetically more favorable for electrons to occupy higher energy orbitals with parallel spins rather than pairing up in lower energy orbitals.

Low-spin complexes: Occur when Δ is large (strong-field ligands). Here, the energy cost of pairing electrons in the lower energy orbitals is less than the energy required to promote them to the higher energy orbitals.

Magnetic susceptibility measurements are therefore a powerful tool for determining the spin state of a metal ion in a complex, which in turn provides information about the ligand field strength and the geometry of the complex. scielo.brresearchgate.net For instance, an octahedral Ni(II) (d⁸) complex is expected to have two unpaired electrons and a magnetic moment of around 2.8 B.M., while a square planar Ni(II) complex is typically diamagnetic (zero unpaired electrons).

Table 3: Expected Spin-Only Magnetic Moments for Common Metal Ions

| Metal Ion | d-configuration | Geometry | Unpaired Electrons (n) | μs.o. (B.M.) |

| Cr(III) | d³ | Octahedral | 3 | 3.87 |

| Mn(II) | d⁵ | Octahedral (high-spin) | 5 | 5.92 |

| Fe(III) | d⁵ | Octahedral (high-spin) | 5 | 5.92 |

| Co(II) | d⁷ | Octahedral (high-spin) | 3 | 3.87 |

| Ni(II) | d⁸ | Octahedral | 2 | 2.83 |

| Cu(II) | d⁹ | Octahedral/Square Planar | 1 | 1.73 |

Electrochemical Behavior of Coordination Compounds

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of coordination compounds. A CV experiment involves applying a linearly varying potential to a working electrode and measuring the resulting current. The resulting plot of current versus potential is called a cyclic voltammogram.

The cyclic voltammogram of a reversible one-electron redox process has a characteristic shape with an anodic (oxidation) peak and a cathodic (reduction) peak. The formal reduction potential (E¹/²) of the redox couple can be estimated from the average of the anodic and cathodic peak potentials.

For metal-Schiff base complexes, the redox processes can be either metal-centered or ligand-centered.

Metal-centered redox processes: Involve the change in the oxidation state of the central metal ion (e.g., Cu(II)/Cu(I) or Co(III)/Co(II)). The potential at which these processes occur is sensitive to the nature of the Schiff base ligand and the coordination geometry. Electron-donating groups on the ligand tend to make the reduction of the metal ion more difficult (shift the potential to more negative values), while electron-withdrawing groups facilitate reduction (shift the potential to more positive values). scielo.br

Ligand-centered redox processes: Involve the oxidation or reduction of the Schiff base ligand itself. These processes are often irreversible and occur at more extreme potentials than the metal-centered processes.

The electrochemical behavior of a series of related complexes can provide valuable insights into the electronic effects of the ligands on the metal center. For example, a linear relationship is often observed between the reduction potential of the metal ion and the Hammett parameter of substituents on the Schiff base ligand. This demonstrates the electronic communication between the ligand and the metal center.

Table 4: Representative Redox Processes in Metal-Schiff Base Complexes

| Complex Type | Redox Couple | Nature of Process |

| Copper(II) | Cu(II)/Cu(I) | Often quasi-reversible |

| Nickel(II) | Ni(II)/Ni(I), Ni(III)/Ni(II) | Can be reversible or quasi-reversible |

| Cobalt(II) | Co(II)/Co(I), Co(III)/Co(II) | Can be reversible or quasi-reversible |

Catalytic Applications of Metal Complexes Derived from 4 2 Methoxyanilino Pent 3 En 2 One

Homogeneous Catalysis Mediated by Derived Metal Complexes

Schiff base metal complexes are widely employed as homogeneous catalysts, demonstrating high efficiency and selectivity in numerous reactions. nih.govresearchgate.net The activity of these catalysts can be modulated by the choice of the metal center and the specific substituents on the Schiff base ligand. researchgate.net

Oxidation Reactions

Metal complexes of Schiff bases are renowned for their ability to catalyze a variety of oxidation reactions. researchgate.netchemijournal.com The metal center in these complexes can often access multiple oxidation states, a key feature for facilitating redox catalysis. It is anticipated that complexes of metals like cobalt, manganese, copper, and vanadium with 4-(2-Methoxyanilino)pent-3-en-2-one would be active catalysts for the oxidation of various organic substrates.

For instance, analogous Schiff base complexes have been successfully used in the oxidation of alcohols to aldehydes and ketones, the epoxidation of olefins, and the oxidation of sulfides to sulfoxides. The methoxy (B1213986) group on the aniline (B41778) ring of this compound could potentially influence the catalytic activity by altering the electron density at the metal center.

Table 1: Illustrative Examples of Oxidation Reactions Catalyzed by Structurally Similar Schiff Base Metal Complexes

| Catalyst/Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) | Reference |

| [Mn(salen)Cl] / Cyclohexene | H₂O₂ | Cyclohexene oxide | 85 | 95 | Fictional Data |

| [Co(acacen)] / Benzyl alcohol | O₂ | Benzaldehyde | 92 | >99 | Fictional Data |

| [VO(salan)] / Thioanisole | H₂O₂ | Methyl phenyl sulfoxide | >99 | >99 | Fictional Data |

This table presents fictional data for illustrative purposes, based on typical results found for structurally related Schiff base catalysts.

Reduction Reactions

The catalytic reduction of various functional groups is another area where Schiff base metal complexes have shown promise. While less common than their application in oxidations, complexes of metals such as cobalt, nickel, and ruthenium with Schiff base ligands can catalyze hydrogenation and transfer hydrogenation reactions. It is plausible that complexes of this compound could be active in the reduction of ketones, imines, and nitro compounds. The nature of the metal and the reaction conditions would be critical in determining the efficiency and selectivity of these transformations.

Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Schiff base ligands have been employed to stabilize and activate metal centers, such as palladium and nickel, for these transformations. Metal complexes derived from this compound could potentially catalyze Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds. The steric and electronic properties imparted by the ligand would play a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Heterogeneous Catalysis and Supported Catalysts

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction mixture. researchgate.net To overcome this, Schiff base metal complexes can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of recovery and recyclability of heterogeneous systems.

Complexes of this compound could be anchored to various supports, including silica (B1680970), alumina, polymers, and magnetic nanoparticles. These supported catalysts would be expected to be active in the same range of reactions as their homogeneous counterparts, with the added benefit of enhanced stability and reusability. The choice of support and the method of immobilization would be critical to maintaining catalytic activity.

Table 2: Potential Performance of a Supported Catalyst in a Representative Reaction

| Catalyst System | Reaction | Substrate | Product | Yield (%) (1st Cycle) | Yield (%) (5th Cycle) | Reference |

| [Cu(L)]@SiO₂ | Oxidation | Styrene | Styrene oxide | 95 | 88 | Fictional Data |

| [Pd(L)]@Fe₃O₄ | Suzuki Coupling | Phenylboronic acid, Iodobenzene | Biphenyl | 98 | 92 | Fictional Data |

L represents a Schiff base ligand structurally similar to this compound. This table contains fictional data for illustrative purposes.

Asymmetric Catalysis with Chiral Derivatives

The introduction of chirality into the Schiff base ligand allows for the synthesis of enantiomerically pure products through asymmetric catalysis. acs.orgnih.govnih.gov By using a chiral amine or a chiral β-diketone in the synthesis of the ligand, it is possible to create a chiral environment around the metal center.

If a chiral derivative of this compound were synthesized, its metal complexes could be employed as catalysts in a variety of asymmetric reactions, such as the epoxidation of unfunctionalized olefins, the cyclopropanation of alkenes, and the asymmetric reduction of ketones. The enantioselectivity of these reactions would be highly dependent on the structure of the chiral ligand and its interaction with the substrate in the coordination sphere of the metal.

Table 3: Anticipated Results for Asymmetric Catalysis Using a Chiral Analogue

| Catalyst | Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| [Mn(chiral-salen)Cl] | Asymmetric Epoxidation | cis-β-Methylstyrene | cis-β-Methylstyrene oxide | 80 | 92 | Fictional Data |

| [Rh₂(chiral-ligand)₄] | Asymmetric Cyclopropanation | Styrene, Ethyl diazoacetate | Ethyl 2-phenylcyclopropanecarboxylate | 90 | 85 (cis), 95 (trans) | Fictional Data |

This table presents fictional data for illustrative purposes, based on typical results for chiral Schiff base catalysts.

Mechanistic Aspects of Catalytic Cycles

The mechanism of catalysis by Schiff base metal complexes is intricate and varies depending on the reaction, the metal, and the ligand. However, some general principles can be outlined. In oxidation reactions, the metal center often cycles between different oxidation states, activating the oxidant and facilitating oxygen transfer to the substrate. For coupling reactions, the catalytic cycle typically involves oxidative addition of a substrate to the metal center, followed by transmetalation with a second substrate and subsequent reductive elimination to form the product and regenerate the catalyst.

Theoretical and Computational Studies on 4 2 Methoxyanilino Pent 3 En 2 One and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic landscape of molecules like 4-(2-Methoxyanilino)pent-3-en-2-one. These calculations, often employing methods like Hartree-Fock or post-Hartree-Fock methods, provide a detailed picture of electron distribution, molecular orbitals, and the nature of chemical bonds.

A key aspect of the electronic structure of enaminones is the delocalization of π-electrons across the N-C=C-C=O backbone. This delocalization is significantly influenced by the electronic nature of the substituents on the aniline (B41778) ring. The methoxy (B1213986) group at the ortho position in this compound is an electron-donating group, which is expected to increase the electron density in the π-system.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic transition properties and reactivity of a molecule. For a related compound, 4-(2-hydroxyanilino)pent-3-en-2-one, the energy gap (ΔE) between the HOMO and LUMO was calculated to be 3.9304 eV in the gas phase. nih.gov This energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

The bonding character can also be analyzed through these calculations. For instance, in the structurally similar (Z)-4-(2-Hydroxyanilino)pent-3-en-2-one, a notable difference is observed between the N1—C7 bond length (1.346 Å) and the N1—C6 bond length (1.416 Å), indicating a degree of double bond character in the former due to conjugation with the carbonyl group. nih.gov

Density Functional Theory (DFT) for Molecular Geometries and Vibrational Frequencies

Density Functional Theory (DFT) has become a standard tool for accurately predicting the geometric and vibrational properties of medium-sized organic molecules. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide optimized molecular geometries that are in good agreement with experimental data from X-ray crystallography.

The table below presents selected experimental bond lengths and angles for a related compound, which serve as a benchmark for validating DFT-calculated geometries.

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Length | N1-C7 | 1.346 |

| Bond Length | N1-C6 | 1.416 |

| Bond Angle | C7-N1-C6 | 130.76 |

| Dihedral Angle | Phenyl plane vs. Enaminone plane | 31.01 |

| Data for (Z)-4-(2-Hydroxyanilino)pent-3-en-2-one nih.gov |

DFT calculations are also employed to predict vibrational frequencies. The calculated vibrational spectra can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. This is particularly useful for identifying characteristic frequencies, such as the N-H and C=O stretching vibrations, which are sensitive to the strength of the intramolecular hydrogen bond.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of conformational changes and intermolecular interactions in different environments (e.g., in solution).

For a molecule like this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotation around the N-C(aryl) bond, which determines the dihedral angle between the phenyl ring and the enaminone backbone. These simulations can map the potential energy surface associated with such conformational changes, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. In the solid state, molecules of related compounds like 4-(2,3-Dimethylanilino)pent-3-en-2-one are linked by C—H...O hydrogen bonds, forming chains within the crystal lattice. doaj.org Similarly, (Z)-4-(2-Hydroxyanilino)pent-3-en-2-one molecules are linked by O—H...O hydrogen bonds. nih.gov MD simulations can be used to model these interactions in a condensed phase and to understand how the molecule might interact with solvent molecules or biological receptors. The simulations provide a detailed picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the supramolecular assembly.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are widely used to predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is a popular method for calculating the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions, one can predict the absorption maxima (λmax), which can then be compared with experimental spectra. For derivatives of 4-phenylamino-pent-3-en-2-one, TD-DFT calculations have been successfully used to interpret their UV spectra.

NMR chemical shifts can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions are valuable for assigning signals in experimental ¹H and ¹³C NMR spectra and for confirming the proposed molecular structure.

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the reactivity of different sites within a molecule. These descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map visually indicates the electron-rich and electron-poor regions of a molecule. For a related compound, 4-(2-hydroxyanilino)pent-3-en-2-one, MEP analysis indicated the reactivity of the nitrogen and oxygen atoms. nih.gov

Fukui Functions: These functions identify the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index, derived from the HOMO and LUMO energies, provide a general measure of the molecule's reactivity.

The table below summarizes key reactivity descriptors that are typically calculated.

| Descriptor | Definition | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

These theoretical and computational approaches provide a comprehensive understanding of the intrinsic properties of this compound and its derivatives, guiding further experimental work and the rational design of new functional materials.

Advanced Research Applications and Emerging Areas

Application in Supramolecular Chemistry and Self-Assembly

The molecular structure of 4-(2-Methoxyanilino)pent-3-en-2-one inherently possesses features conducive to supramolecular chemistry and self-assembly. β-Enaminones, as a class, are known to participate in the formation of larger, well-ordered structures through non-covalent interactions. The presence of a hydrogen bond donor (N-H group) and acceptor (C=O group), along with the aromatic ring, allows for a variety of intermolecular forces, including hydrogen bonding and π-π stacking.

While specific studies on the self-assembly of this compound are not extensively documented, the behavior of analogous β-sheets in forming hydrogen-bonded dimers and larger aggregates provides a model for its potential in creating ordered supramolecular structures. researchgate.net The interplay of these non-covalent forces can guide the molecules to arrange themselves into predictable and functional architectures, a cornerstone of creating novel materials and systems. The ability of β-enaminones to act as effective chelating ligands for transition metals also opens avenues for constructing metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net

Integration into Functional Materials

The integration of this compound into functional materials is an area of significant potential, particularly due to the photoresponsive properties observed in similar β-enamino diketones. Research has demonstrated that structural tuning of these compounds can lead to photochromism, the reversible transformation between two forms with different absorption spectra upon exposure to light. frontiersin.org For instance, a thiophene-derived β-enamino diketone was found to exhibit unique photochromic behavior, displaying positive photochromism in solution and negative photochromism in its crystalline phase. frontiersin.org

This light-sensitive behavior suggests that this compound, with its specific substituents, could be engineered to create materials for optical data storage, molecular switches, and smart windows. The electronic properties of the methoxy (B1213986) and anilino groups can be expected to influence the photochromic characteristics, offering a pathway to fine-tune the material's response to light. frontiersin.org

Exploration in Sensor Development Based on Chemical Recognition

Biosensors, for example, often rely on the interaction between a biocatalyst and a transducer to detect target analytes. nih.gov The enaminone scaffold could be functionalized to selectively bind to specific molecules, and this binding event could be transduced into a measurable signal. The principles of supramolecular chemistry, where specific non-covalent interactions drive molecular recognition, are central to this application. researchgate.net While direct application of this compound as a sensor has not been reported, its structural motifs are present in compounds used for such purposes, indicating a strong potential for future development in this area.

Sustainable Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on green chemistry, the synthesis of this compound and related β-enaminones is being explored through more environmentally friendly methods. Traditional syntheses often require harsh conditions, but recent advancements have focused on catalyst- and solvent-free approaches. ajgreenchem.com

Several sustainable methods for synthesizing β-enaminones have been reported, which are applicable to the production of this compound. These include:

Solvent-free synthesis: Reactions carried out by heating a mixture of an amine and a β-dicarbonyl compound without any solvent, leading to high yields and easy product separation. ajgreenchem.com

Catalyst-free synthesis: Similar to solvent-free methods, these reactions proceed at elevated temperatures without the need for a catalyst, simplifying the process and reducing waste. ajgreenchem.com

Use of green catalysts: Various environmentally benign catalysts have been employed, such as polyphosphoric acid on silica (B1680970) gel (PPA-SiO2), gold(I)/silver(I) complexes, and cobalt(II) chloride, which can promote the reaction under mild, often solvent-free, conditions. mdpi.comacgpubs.orgnih.gov

These methods not only reduce the environmental impact of the synthesis but also often result in higher yields and simpler purification procedures.

| Catalyst System | Reaction Conditions | Yield Range | Reference |

| PPA-SiO2 | Solvent-free | Good to Excellent (up to 90%) | mdpi.com |

| Gold(III) catalyst | Environmental friendly alternative | 61-98% | acgpubs.org |

| Bismuth(III) trifluoroacetate | Water | 63-98% | acgpubs.org |

| Ferric(III) ammonium (B1175870) nitrate (B79036) | Solvent-free, room temperature | 69-92% | acgpubs.org |

| Cobalt(II) chloride | Solvent-free, room temperature | 75-95% | acgpubs.org |

| Sc(OTf)3 | Solvent-free | 70-95% | acgpubs.org |

| [(PPh3)AuCl]/AgOTf | Solvent-free, room temperature | Good to Excellent | nih.gov |

| None (Catalyst and Solvent-free) | 120 °C | High-to-Excellent | ajgreenchem.com |

The development of these sustainable synthetic routes is crucial for the broader application of this compound in various fields, ensuring that its technological benefits are achieved with minimal environmental cost.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Knowledge Gaps

Currently, there is a notable absence of dedicated academic studies on 4-(2-Methoxyanilino)pent-3-en-2-one in publicly available scientific literature. Research on analogous β-enaminoketones, such as (Z)-4-(2-Hydroxyanilino)pent-3-en-2-one, 4-(2-Methyl-anilino)pent-3-en-2-one, and 4-(2,3-Dimethylanilino)pent-3-en-2-one, has primarily focused on their synthesis, crystal structure, and potential applications in coordination chemistry and catalysis. nih.govnih.govnih.gov These studies have established the importance of this class of compounds as versatile ligands and intermediates. nih.gov

The primary knowledge gap, therefore, is the complete lack of characterization and reactivity studies for this compound itself. Its fundamental physicochemical properties, spectroscopic data, and crystal structure remain to be determined. Furthermore, its potential biological activities, which have been noted in related Schiff bases, are entirely unexplored. nih.gov

Prospects for Novel Synthetic Routes and Derivatization

The conventional synthesis of β-enaminoketones involves the condensation of a β-diketone, such as acetylacetone (B45752), with an appropriate amine. nih.gov It is anticipated that this compound can be synthesized via the reaction of acetylacetone with 2-methoxyaniline. Future research should focus on optimizing this reaction, exploring various catalysts and solvent systems to achieve high yields and purity.

Furthermore, the development of novel, more efficient synthetic methodologies, such as microwave-assisted synthesis or flow chemistry, could provide significant advantages in terms of reaction time and scalability.

The derivatization of this compound represents a fertile ground for future research. The presence of the enaminone backbone and the methoxy-substituted phenyl ring offers multiple sites for chemical modification. For instance, electrophilic substitution on the aromatic ring or reactions at the enamine nitrogen could lead to a diverse library of new compounds with potentially interesting properties.

Potential for Advanced Catalytic Systems

β-Enaminoketones are known to be effective ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.gov These complexes often exhibit catalytic activity. A significant area for future work is the investigation of metal complexes of this compound as catalysts in various organic transformations.

Given the recent advancements in catalysis, exploring the application of organocatalytic systems for reactions involving this compound is a promising avenue. nih.gov For example, its ability to act as a donor in the formation of photoactive electron donor-acceptor (EDA) complexes could be investigated for use in radical processes under visible light irradiation. nih.gov The development of enantioselective catalytic systems incorporating chiral derivatives of this compound could also be a valuable pursuit.

Future Theoretical and Computational Investigations

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. In the absence of experimental data, theoretical investigations can provide initial insights into the structure and behavior of this compound.

Future computational studies could focus on:

Molecular Geometry and Electronic Structure: Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, bond lengths, bond angles, and electronic properties. This can be compared with experimental data for related compounds where the dihedral angle between the aryl ring and the enaminone plane is influenced by substituents. nih.govdoaj.org

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the future experimental characterization of the compound.

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of its synthesis and potential catalytic cycles, guiding experimental design.

Ligand-Metal Interactions: Investigating the coordination properties of this compound with various metal ions can help in the rational design of novel catalysts.

By systematically addressing these areas of inquiry, the scientific community can fill the existing knowledge void and potentially uncover new applications for this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.